molecular formula C16H11BrN2O B5767888 3-bromo-N-5-quinolinylbenzamide

3-bromo-N-5-quinolinylbenzamide

Cat. No. B5767888
M. Wt: 327.17 g/mol
InChI Key: TYVLSBCFFLRBAH-UHFFFAOYSA-N
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Description

3-bromo-N-5-quinolinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of benzamide derivatives and possesses a unique set of properties that make it an attractive candidate for further investigation. In

Mechanism of Action

The mechanism of action of 3-bromo-N-5-quinolinylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Studies have shown that it can inhibit the activity of several kinases, including JAK2, TYK2, and FLT3, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-5-quinolinylbenzamide are varied and depend on the specific application and concentration used. In cancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, while in anti-inflammatory studies, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-5-quinolinylbenzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, which can lead to more specific and effective treatments. However, one of the main limitations is the lack of information on its toxicity and potential side effects, which can hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 3-bromo-N-5-quinolinylbenzamide. One of the most promising areas is in cancer research, where it has shown significant potential as a therapeutic agent. Further studies are needed to determine its toxicity and potential side effects, as well as its efficacy in vivo. It is also important to investigate its potential use in other areas of research, such as anti-inflammatory and neurodegenerative diseases, where it may have similar applications.

Synthesis Methods

The synthesis of 3-bromo-N-5-quinolinylbenzamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 3-bromoaniline with 5-chloro-2-nitrobenzoic acid, followed by the reduction of the nitro group and subsequent cyclization to form the final product. Other methods involve the use of different starting materials and reaction conditions, but the basic principle remains the same.

Scientific Research Applications

3-bromo-N-5-quinolinylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in cancer research, where it has been shown to exhibit antitumor activity against a range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

3-bromo-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVLSBCFFLRBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320307
Record name 3-bromo-N-quinolin-5-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-bromo-N-quinolin-5-ylbenzamide

CAS RN

524042-00-0
Record name 3-bromo-N-quinolin-5-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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